4-Bromo-2-(2-(3-chlorobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
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Overview
Description
Preparation Methods
The synthesis of 4-Bromo-2-(2-(3-chlorobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a brominated phenyl ring using 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Hydrazone Formation: The resulting acylated product is then reacted with hydrazine hydrate to form the carbohydrazonoyl derivative.
Esterification: Finally, the carbohydrazonoyl derivative is esterified with 2-chlorobenzoic acid under acidic conditions to yield the target compound.
Chemical Reactions Analysis
4-Bromo-2-(2-(3-chlorobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common reagents used in these reactions include sodium hydroxide (NaOH) for hydrolysis, hydrogen peroxide (H2O2) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2-(2-(3-chlorobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(3-chlorobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
4-Bromo-2-(2-(3-chlorobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can be compared with similar compounds such as:
4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 2-methylbenzoate: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and applications.
4-Bromo-2-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: Another similar compound with ethoxy and chlorobenzoate groups, which may exhibit different reactivity and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on the compound’s properties and applications.
Properties
CAS No. |
765275-20-5 |
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Molecular Formula |
C21H13BrCl2N2O3 |
Molecular Weight |
492.1 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C21H13BrCl2N2O3/c22-15-8-9-19(29-21(28)17-6-1-2-7-18(17)24)14(10-15)12-25-26-20(27)13-4-3-5-16(23)11-13/h1-12H,(H,26,27)/b25-12+ |
InChI Key |
HMWOOUQIQKFDKR-BRJLIKDPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC(=CC=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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